molecular formula C16H36Cl2OSn2 B083754 Bis(dibutylchlorotin(IV)) oxide CAS No. 10428-19-0

Bis(dibutylchlorotin(IV)) oxide

Cat. No.: B083754
CAS No.: 10428-19-0
M. Wt: 552.8 g/mol
InChI Key: MWFOVBOCPFXQMF-UHFFFAOYSA-L
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Scientific Research Applications

Bis(dibutylchlorotin(IV)) oxide has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found. Organotin compounds, in general, are known for their diverse applications in various fields of study.

Safety and Hazards

This compound is classified as a skin corrosive, Category 1B . It has a hazard declaration of H314 and a signal word of DANGER . The risk statement is R34, which means it causes burns . Safety statements include S26, S27, S28, S36/37/39, and S45 . When heated to decomposition, it emits toxic fumes of Cl− .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(dibutylchlorotin(IV)) oxide can be synthesized through the reaction of dibutyltin dichloride with water or other oxygen-containing compounds . The reaction typically involves heating the reactants under reflux conditions in an organic solvent such as acetone . The product is then purified by recrystallization from the solvent.

Industrial Production Methods

Industrial production of distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Bis(dibutylchlorotin(IV)) oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(dibutylchlorotin(IV)) oxide is unique due to its specific substitution pattern and the presence of butyl groups, which influence its solubility and reactivity.

Properties

IUPAC Name

dibutyl-chloro-[dibutyl(chloro)stannyl]oxystannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H9.2ClH.O.2Sn/c4*1-3-4-2;;;;;/h4*1,3-4H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFOVBOCPFXQMF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Cl2OSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065074
Record name Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-
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Molecular Weight

552.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10428-19-0
Record name 1,1,3,3-Tetrabutyl-1,3-dichlorodistannoxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10428-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutyl dichlorostannoxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010428190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(dibutylchlorotin)oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65525
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Record name Bis(dibutylchlorotin)oxide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53756
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Record name Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-tetrabutyl-1,3-dichlorodistannoxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.809
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Record name TETRABUTYL DICHLOROSTANNOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH8H7M66H3
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions several organotin compounds, including distannoxane derivatives, that effectively promote regioselective 2'-O-tosylation of adenosine. What is the significance of using distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-, compared to other organotin mediators in this specific reaction?

A1: The research paper highlights that distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- (compound 10 in the paper) exhibits comparable efficacy to other tested organotin mediators, including dibutyltin dichloride (compound 1) and tributyltin chloride (compound 14), in promoting the regioselective 2’-O-tosylation of adenosine []. The significance lies in the fact that distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-, can achieve this regioselective tosylation with a substoichiometric amount (10-20 mol%) [], indicating its potential for catalytic activity. This is further supported by the observation that dibutyltin dichloride (compound 1), which can form distannoxane derivatives under the reaction conditions, also operates through a turnover mechanism, suggesting a catalytic cycle involving distannoxane species []. While the paper doesn't directly compare the performance of distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- with other organotin compounds, it underscores its potential as a viable alternative for promoting this important regioselective transformation in nucleoside chemistry.

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